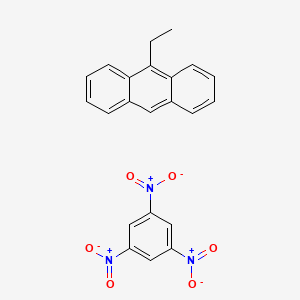
9-Ethylanthracene; 1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethylanthracene: is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of anthracene, where an ethyl group is attached to the ninth carbon atom of the anthracene ring. 1,3,5-Trinitrobenzene is an aromatic compound with the molecular formula C₆H₃N₃O₆. It is one of the three isomers of trinitrobenzene and is characterized by three nitro groups attached to the benzene ring at the 1, 3, and 5 positions. Both compounds have significant applications in various fields, including materials science and explosives.
Preparation Methods
9-Ethylanthracene: can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of anthracene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the reaction of anthracene with ethyl bromide in the presence of a base such as potassium carbonate .
1,3,5-Trinitrobenzene: is typically prepared by the nitration of benzene derivatives. One method involves the decarboxylation of 2,4,6-trinitrobenzoic acid . Another method involves the nitration of m-dinitrobenzene followed by the treatment with alcoholic ammonia .
Chemical Reactions Analysis
9-Ethylanthracene: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form dihydroanthracene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
1,3,5-Trinitrobenzene: undergoes several types of reactions:
Reduction: It can be reduced to form 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Charge-transfer complexes: It forms charge-transfer complexes with electron-rich arenes.
Oxidation: It is a powerful oxidizing agent and can react violently with reducing agents.
Scientific Research Applications
9-Ethylanthracene: has applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It is also used in the synthesis of various organic compounds and as a fluorescent probe in biological studies .
1,3,5-Trinitrobenzene: is primarily used as a high explosive compound for commercial mining and military applications. It is also used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent in the synthesis of other explosive compounds . Additionally, it has applications in environmental studies, such as the sorption kinetics of organic compounds on biochars .
Mechanism of Action
The mechanism of action for 9-Ethylanthracene involves its ability to participate in photochemical and photophysical processes due to its extended aromatic and conjugated π-system. This makes it useful in optoelectronic applications .
1,3,5-Trinitrobenzene: acts as a powerful oxidizing agent due to the presence of three nitro groups. Its explosive properties are attributed to the rapid release of gases and heat upon decomposition .
Comparison with Similar Compounds
9-Ethylanthracene: can be compared with other anthracene derivatives such as 9-methylanthracene and 9-ethynylanthracene. These compounds share similar photophysical properties but differ in their specific applications and reactivity .
1,3,5-Trinitrobenzene: can be compared with other nitrobenzene derivatives such as 1,2,3-trinitrobenzene and 2,4,6-trinitrotoluene (TNT). While all these compounds are highly explosive, 1,3,5-trinitrobenzene is more explosive than TNT but is more expensive to produce .
Properties
CAS No. |
7598-02-9 |
|---|---|
Molecular Formula |
C22H17N3O6 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
9-ethylanthracene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C16H14.C6H3N3O6/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-11H,2H2,1H3;1-3H |
InChI Key |
OFUKOFAPVDISEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC2=CC3=CC=CC=C31.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















